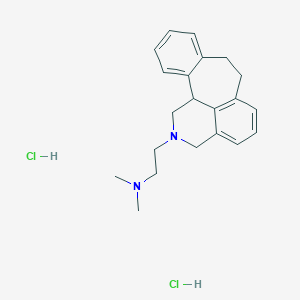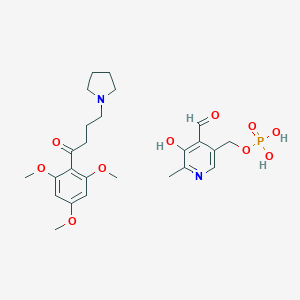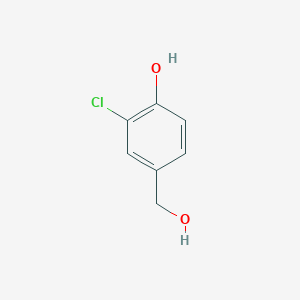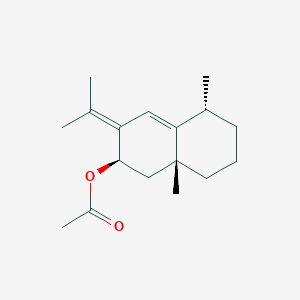
Rhodamine 800
Vue d'ensemble
Description
Rhodamine 800 (Rh 800) is a laser dye that exhibits near-infrared fluorescence . It is one of the few rhodamines with this property. Rh 800 is also used for staining mitochondria . It has an excitation peak at 682 nm and an emission peak at 704 nm .
Molecular Structure Analysis
Rhodamine 800 is a fluorescent compound. Its molecular structure analysis involves the use of hybrid functionals supported by the Gaussian 16 software package . The B3PW91 functional gave the best agreement with the experimental absorption spectrum of the dye in an aqueous medium .Physical And Chemical Properties Analysis
Rhodamine 800 is a fluorescent compound with an excitation peak at 682 nm and an emission peak at 704 nm . Its fluorescence properties can be affected by solvent and concentration .Applications De Recherche Scientifique
Near-Infrared Fluorescence Detection of Acetylcholine
Rhodamine 800 has been used to develop a near-infrared (NIR) fluorescence detection method for acetylcholine (ACh). It forms an inclusion complex with p-sulfonatocalix[n]arenes, and the fluorescence intensity of Rhodamine 800 significantly decreases upon the formation of this complex. The addition of ACh to the aqueous solution of the Rhodamine 800 complex causes a fluorescence increase, resulting from a competitive replacement of Rhodamine 800 by ACh in the complex .
Energy State Monitoring of Living Tissues
Rhodamine 800 can be used as a near-infrared-active contrast agent to monitor the energy states of living tissues. This application allows for the observation of tissue oxygenation states using near-infrared spectrophotometry without harmful effects .
Near-Infrared Wavelength Shifting
Rhodamine 800, when incorporated with Rhodamine 6G into polymeric matrices of poly-(methyl methacrylate), forms ground-state intermolecular heteroaggregates. These aggregates result in an enhanced fluorescent emission in the near-infrared (NIR) region, which can be used as wavelength shifters to effectively convert light from visible to NIR .
Chemical Sensing
Rhodamine 800 has been used as a signal transducer dye in smart hydrogels incorporating various functional nanomaterials. These hydrogels are becoming popular tools for chemical sensing .
Fluorescence Quantum Yield Measurements
Rhodamine 800 has been used as a reference substance for fluorescence quantum yield measurements in the deep red emission range .
Orientations Futures
While specific future directions for Rhodamine 800 are not mentioned in the search results, it is noted that Rhodamine-based chemosensors are expected to bring new clues and bright ideas to researchers for further advances . Rhodamine 800, with its unique properties, could play a significant role in these developments.
Propriétés
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOCUMLBPNDIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143686 | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine 800 | |
CAS RN |
101027-54-7, 137993-41-0 | |
| Record name | Rhodamine 800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine 800 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)



![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)







![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)